molecular formula C20H19BrN2O4 B11585735 (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Cat. No.: B11585735
M. Wt: 431.3 g/mol
InChI Key: JEBCZXMFVXGEIS-BIENJYKASA-N
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Description

The compound (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a complex organic molecule characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline typically involves multi-step organic reactions. The process begins with the preparation of the core cyclopenta[c]quinoline structure, followed by the introduction of the bromo, methoxy, and nitro substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the cyclopenta[c]quinoline core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the bromo and methoxy groups via electrophilic aromatic substitution.

    Nitration: Introduction of the nitro group using nitrating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the nitro group to an amino group.

    Substitution: The bromo group can be substituted with other nucleophiles to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amino derivative, while substitution of the bromo group can yield a variety of functionalized derivatives.

Scientific Research Applications

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline: has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Biological Research: It is used as a probe to study biological pathways and molecular interactions.

    Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with desired biological activities.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects.

Comparison with Similar Compounds

Similar Compounds

  • (3aS,4R,9bR)-4-(5-chloro-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
  • (3aS,4R,9bR)-4-(5-fluoro-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

Uniqueness

The uniqueness of (3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline lies in its specific substituents, which confer distinct chemical and biological properties. The presence of the bromo group, in particular, may enhance its reactivity and binding affinity to certain molecular targets compared to its chloro or fluoro analogs.

This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19BrN2O4

Molecular Weight

431.3 g/mol

IUPAC Name

(3aS,4R,9bR)-4-(5-bromo-2-methoxyphenyl)-6-methoxy-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline

InChI

InChI=1S/C20H19BrN2O4/c1-26-17-7-6-11(21)8-16(17)19-14-5-3-4-13(14)15-9-12(23(24)25)10-18(27-2)20(15)22-19/h3-4,6-10,13-14,19,22H,5H2,1-2H3/t13-,14+,19-/m1/s1

InChI Key

JEBCZXMFVXGEIS-BIENJYKASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Br)[C@H]2[C@H]3CC=C[C@H]3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Canonical SMILES

COC1=C(C=C(C=C1)Br)C2C3CC=CC3C4=C(N2)C(=CC(=C4)[N+](=O)[O-])OC

Origin of Product

United States

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